N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine (CAS 1364933-80-1), commonly known as 3-MeO-PCE, is a synthetic arylcyclohexylamine utilized primarily as an analytical reference standard and high-affinity neuropharmacological probe. Structurally distinguished by its N-ethyl substitution and 3-methoxy ether on the phenyl ring, this compound serves as a critical baseline material for forensic chromatography and in vitro receptor binding assays [1]. In procurement contexts, it is highly valued for its dual-action binding profile at the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT), offering a more potent binding baseline than its beta-keto analogs [2]. Its stability as a hydrochloride salt and distinct mass fragmentation pattern make it indispensable for laboratories requiring precise differentiation of arylcyclohexylamine derivatives in complex biological matrices [3].
Substituting 3-MeO-PCE with closely related analogs like 3-MeO-PCP (piperidine ring) or MXE (beta-ketone presence) compromises both analytical resolution and pharmacological assay validity [1]. In chromatographic workflows, the N-ethyl moiety of 3-MeO-PCE yields a distinct retention time and electron ionization (EI) mass spectral fragmentation pattern that cannot be accurately modeled using piperidine-substituted analogs [2]. Furthermore, in receptor binding studies, utilizing MXE as a substitute fails to replicate the specific high-affinity NMDAR/SERT dual-inhibition kinetics characteristic of 3-MeO-PCE [3]. Consequently, procuring the exact N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine standard is mandatory for laboratories conducting definitive forensic identification, validating LC-MS/MS libraries, or mapping structure-activity relationships (SAR) within the glutamatergic and serotonergic systems.
In comparative radioligand binding assays targeting the PCP-site of the NMDA receptor, 3-MeO-PCE demonstrates significantly tighter binding kinetics than its beta-keto derivative, methoxetamine (MXE) [1]. Quantitative profiling reveals that 3-MeO-PCE exhibits a Ki value of 61 nM, whereas MXE shows a markedly lower affinity with a Ki of 257 nM [2]. This nearly four-fold increase in binding affinity makes 3-MeO-PCE a highly effective pharmacological probe for high-resolution in vitro assays requiring strong NMDAR blockade without the steric hindrance introduced by the 2-oxo substitution [1].
| Evidence Dimension | NMDA Receptor Affinity (Ki) |
| Target Compound Data | 61 nM |
| Comparator Or Baseline | Methoxetamine (MXE) (257 nM) |
| Quantified Difference | ~4.2-fold higher affinity for 3-MeO-PCE |
| Conditions | In vitro radioligand binding assay at the NMDAR dizocilpine (MK-801) site |
Procuring 3-MeO-PCE provides researchers with a tighter-binding NMDAR antagonist, essential for sensitive dose-response modeling and competitive binding assays.
Beyond its primary glutamatergic activity, 3-MeO-PCE serves as a potent inhibitor at the serotonin transporter (SERT), distinguishing it from other arylcyclohexylamines that primarily target dopamine reuptake [1]. Pharmacological screening indicates that 3-MeO-PCE possesses a SERT Ki of 115 nM [2]. In contrast, MXE exhibits a SERT Ki of 479 nM, while compounds like 3-MeO-PCP show differing monoamine transporter selectivity profiles [1]. The high SERT affinity of 3-MeO-PCE makes it a highly relevant reference compound for studying the structural requirements for dual NMDAR/SERT activity in novel therapeutic development [2].
| Evidence Dimension | SERT Binding Affinity (Ki) |
| Target Compound Data | 115 nM |
| Comparator Or Baseline | Methoxetamine (MXE) (479 nM) |
| Quantified Difference | ~4.1-fold higher affinity for SERT |
| Conditions | In vitro monoamine transporter binding assay |
This dual-action profile is critical for researchers procuring compounds to model complex neuropharmacological crosstalk between serotonin and glutamate pathways.
For forensic and toxicological procurement, the exact structural configuration of 3-MeO-PCE is required to resolve co-elution and mass spectral ambiguity among structural isomers and homologs [1]. In GC-MS analysis, 3-MeO-PCE produces a distinct base peak that clearly differentiates it from the piperidine-containing 3-MeO-PCP (which yields a different primary fragmentation pattern) [2]. The absence of the beta-ketone group also grants 3-MeO-PCE higher thermal stability in the GC injection port compared to MXE, which can be prone to thermal degradation artifacts [1].
| Evidence Dimension | Analytical Differentiation (Thermal Stability & MS Fragmentation) |
| Target Compound Data | High thermal stability, distinct N-ethyl fragmentation |
| Comparator Or Baseline | Methoxetamine (MXE) (prone to thermal degradation) and 3-MeO-PCP (piperidine fragmentation) |
| Quantified Difference | Complete baseline resolution and distinct m/z base peaks |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) and LC-TOF-MS workflows |
Laboratories must procure the exact 3-MeO-PCE standard to prevent false positives and ensure accurate quantitative calibration in forensic panels.
3-MeO-PCE is typically supplied and utilized as a hydrochloride salt, which confers excellent aqueous solubility for in vitro assay preparation [1]. The hydrochloride salt of 3-MeO-PCE demonstrates high solubility in physiological buffers and ethanol (up to 10 mg/mL), ensuring rapid and complete dissolution without the need for harsh organic co-solvents like DMSO that might interfere with sensitive cell-based or radioligand assays [2]. This provides a distinct handling advantage over freebase forms of related arylcyclohexylamines, which require complex solubilization protocols and exhibit lower stability in aqueous stock solutions [1].
| Evidence Dimension | Aqueous and Ethanol Solubility |
| Target Compound Data | High solubility (up to 10 mg/mL in ethanol/buffers) |
| Comparator Or Baseline | Freebase arylcyclohexylamines |
| Quantified Difference | Elimination of harsh organic co-solvents (e.g., DMSO) in assay prep |
| Conditions | Preparation of stock solutions for in vitro pharmacological assays |
Procuring the hydrochloride salt of 3-MeO-PCE streamlines assay formulation and minimizes solvent-induced artifacts in sensitive biological screens.
Due to its distinct mass spectral fragmentation and specific retention time, 3-MeO-PCE is procured as an essential certified reference material (CRM) for LC-MS/MS and GC-MS screening panels [1]. It enables forensic laboratories to accurately differentiate N-ethyl arylcyclohexylamines from their piperidine (e.g., 3-MeO-PCP) and beta-keto (e.g., MXE) counterparts in complex biological matrices [2].
Leveraging its high-affinity binding at both the NMDA receptor (Ki = 61 nM) and the serotonin transporter (Ki = 115 nM), 3-MeO-PCE is utilized in advanced receptor binding assays [3]. It serves as a benchmark compound for evaluating the structure-activity relationships of dual-action glutamatergic/serotonergic agents, which are of significant interest in psychiatric drug discovery [3].
Because 3-MeO-PCE lacks the thermally sensitive beta-ketone moiety found in analogs like methoxetamine, it is used as a stable baseline compound in the development and validation of high-temperature gas chromatography methods [1]. This ensures reproducible quantification without the confounding variable of injection-port degradation artifacts [2].